molecular formula C10H6F3N B12966468 7-(Difluoromethyl)-4-fluoroquinoline

7-(Difluoromethyl)-4-fluoroquinoline

Cat. No.: B12966468
M. Wt: 197.16 g/mol
InChI Key: CRACHKCAEHFVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)-4-fluoroquinoline is a fluorinated quinoline derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-4-fluoroquinoline typically involves the introduction of the difluoromethyl group into the quinoline core. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform (CHF3) as a difluoromethylating agent in continuous flow reactors has been explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)-4-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-4-fluoroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This results in modulation of the biological activity of the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6F3N

Molecular Weight

197.16 g/mol

IUPAC Name

7-(difluoromethyl)-4-fluoroquinoline

InChI

InChI=1S/C10H6F3N/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5,10H

InChI Key

CRACHKCAEHFVMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.